![molecular formula C22H22N4O5 B2557596 5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251606-35-5](/img/structure/B2557596.png)

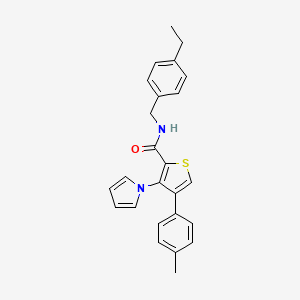

5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

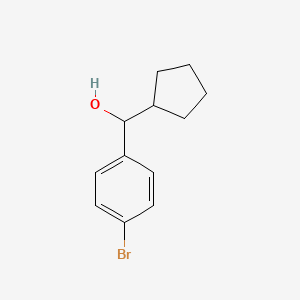

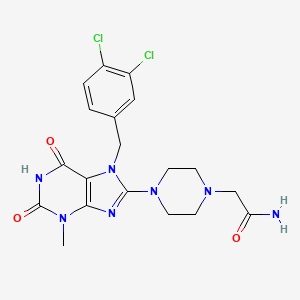

The compound contains two oxadiazole rings, which are five-membered heterocycles containing three carbon atoms, one oxygen atom, and one nitrogen atom. Oxadiazoles are known for their wide range of biological activities . The compound also contains a 3,5-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group, which are both derivatives of phenyl groups with different substituents.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole rings, possibly through cyclization reactions . The 3,5-dimethylphenyl and 3,4,5-trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other aromatic substitution reactions.Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Proliferative Activities

Studies have demonstrated the synthesis of N-Mannich bases derived from oxadiazole compounds, showcasing significant antimicrobial activities against pathogenic bacteria and fungi, as well as potent anti-proliferative effects on various cancer cell lines, including prostate cancer and human breast cancer. These findings highlight the potential of oxadiazole derivatives in the development of new therapeutic agents with broad-spectrum antibacterial and anticancer activities (Al-Wahaibi et al., 2021).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of oxadiazole derivatives, providing valuable insights into their chemical properties and potential applications in designing new compounds with desirable biological activities. This includes the development of methods for heterocyclic rearrangement and the exploration of their physicochemical characteristics (Potkin et al., 2012).

Optoelectronic Properties

Oxadiazole derivatives have also been investigated for their optoelectronic properties, revealing their potential applications in materials science, particularly in the development of molecular wires and optoelectronic devices. These studies focus on the synthesis and characterization of oxadiazole-based compounds with extended π-conjugated systems, offering insights into their redox behavior, structural stability, and emission properties (Wang et al., 2006).

Corrosion Inhibition

Another application of oxadiazole compounds is in the field of corrosion inhibition. Research has shown that certain oxadiazole derivatives are effective in preventing corrosion of mild steel in acidic environments. These studies provide a basis for the development of new, more efficient corrosion inhibitors, which are crucial for protecting industrial infrastructure (Ammal et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(3,5-dimethylphenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-12-6-13(2)8-15(7-12)22-25-24-19(30-22)11-18-23-21(26-31-18)14-9-16(27-3)20(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHMFTFTSAPHGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethoxy-5-(4-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2557513.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)

![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)

![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)